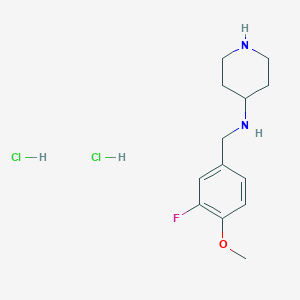

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride

Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple standardized chemical nomenclature systems and registry numbers. The compound bears the Chemical Abstracts Service registry number 1349708-98-0, which serves as its unique identifier in chemical databases and regulatory documentation. The molecular descriptor number MFCD18917206 provides additional cataloging information for this specific chemical entity.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. The base structure consists of a piperidine ring bearing an amino substituent at the 4-position, which forms a secondary amine linkage to a substituted benzyl group. The benzyl moiety carries both fluorine and methoxy substituents in specific positions, creating the complete systematic name that accurately describes the molecular architecture.

The simplified molecular-input line-entry system representation COC1=CC=C(C=C1F)CNC2CCNCC2.[H]Cl.[H]Cl provides a linear notation that encodes the complete structural information including the dihydrochloride salt formation. This notation system enables computational processing and database searching while maintaining complete structural fidelity.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1349708-98-0 |

| Molecular Descriptor Number | MFCD18917206 |

| Molecular Formula | C13H21Cl2FN2O |

| Molecular Weight | 311.22 g/mol |

| Simplified Molecular Input Line Entry System | COC1=CC=C(C=C1F)CNC2CCNCC2.[H]Cl.[H]Cl |

Structural Features and Functional Group Analysis

The molecular architecture of this compound encompasses several distinct structural domains that collectively determine its chemical and biological properties. The piperidine ring system forms the central scaffold, representing one of the most prevalent saturated nitrogen-containing heterocyclic structures in pharmaceutical chemistry. This six-membered ring adopts a chair conformation that provides optimal spatial arrangement for substituent groups while maintaining structural stability.

The 4-amino substitution on the piperidine ring creates a secondary amine functionality that serves as the connection point to the benzyl substituent. This structural feature is particularly significant because the basicity of the piperidine nitrogen can be modulated through electronic effects transmitted from the benzyl substituent. The positioning of the amino group at the 4-position of the piperidine ring is strategically important for maintaining appropriate spatial relationships between functional groups.

The benzyl moiety incorporates two critical substituents that significantly influence the compound's properties. The fluorine atom at the 3-position of the benzene ring provides electronic modulation through its strong electron-withdrawing effect, while the methoxy group at the 4-position introduces electron-donating character. This combination creates a unique electronic environment that can influence both the basicity of the piperidine nitrogen and the overall molecular reactivity. The modulation of basicity through fluorine substitution has been exploited extensively in drug discovery, particularly for optimizing interactions with biological targets while minimizing off-target effects.

The fluorine substitution pattern in this compound reflects contemporary pharmaceutical design strategies where fluorine incorporation serves multiple purposes. Research has demonstrated that fluorine substitution in proximity to basic nitrogen atoms can effectively modulate pKa values within therapeutically relevant ranges, typically between 6.5 and 8.0. This modulation capability has proven valuable for reducing interactions with cardiac potassium channels while maintaining desired biological activity.

The dihydrochloride salt formation represents a pharmaceutical formulation strategy that enhances the compound's handling characteristics and solubility profile. The formation of hydrochloride salts with dibasic compounds like this piperidine derivative creates a crystalline solid with improved stability and defined stoichiometry. This salt form facilitates accurate weighing, storage, and dissolution for research applications.

Historical Context and Discovery Timeline

The development of fluorinated piperidine derivatives represents a convergent evolution of multiple scientific disciplines including medicinal chemistry, synthetic methodology, and pharmacology. The recognition of piperidine as a privileged scaffold in pharmaceutical research emerged from extensive structure-activity relationship studies that identified this heterocycle as one of the most frequently encountered ring systems in bioactive compounds. The prevalence of piperidine rings in natural products and synthetic pharmaceuticals established this scaffold as a foundation for drug discovery efforts.

The incorporation of fluorine into organic molecules gained prominence in pharmaceutical research during the latter half of the twentieth century as chemists recognized the unique properties that fluorine substitution could impart to bioactive molecules. The strategic use of fluorine to modulate basicity, particularly in nitrogen-containing heterocycles, became a sophisticated tool in medicinal chemistry. The development of synthetic methodologies for introducing fluorine into piperidine systems required significant advances in both electrophilic and nucleophilic fluorination techniques.

The specific structural features present in this compound reflect the culmination of decades of research into optimizing molecular properties through strategic substitution patterns. The combination of fluorine and methoxy substituents on the benzyl moiety represents a balanced approach to electronic modulation that has been validated through extensive pharmaceutical research. Similar structural motifs appear in clinically relevant compounds such as Pulrodemstat, which incorporates comparable fluorine and methoxy substitution patterns in conjunction with piperidine scaffolds.

The emergence of compounds like this compound as research tools and pharmaceutical intermediates reflects the maturation of synthetic organic chemistry capabilities. The development of reliable synthetic routes to such complex molecules required advances in multiple areas including asymmetric synthesis, fluorination methodology, and salt formation techniques. Contemporary synthetic approaches to fluorinated piperidines often employ sophisticated catalytic systems and specialized reagents to achieve the precise substitution patterns required for optimal biological activity.

The availability of this compound as a research tool reflects the broader trend toward more sophisticated molecular probes and pharmaceutical intermediates. The specific combination of structural features present in this molecule provides researchers with a valuable tool for investigating structure-activity relationships and optimizing molecular properties for various applications. The compound's position within the broader landscape of fluorinated heterocycles demonstrates the continuing evolution of pharmaceutical chemistry toward increasingly sophisticated molecular architectures.

Properties

IUPAC Name |

N-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-11-4-6-15-7-5-11;;/h2-3,8,11,15-16H,4-7,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRRPRRBMQXMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCNCC2)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the breakdown of the amine group.

Scientific Research Applications

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound belongs to a broader class of N-benzylpiperidin-4-amine dihydrochlorides, where substituents on the benzyl ring and piperidine nitrogen influence physicochemical and biological properties. Key analogs include:

N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine Dihydrochloride

- Substituents : 5-chloro, 2-fluoro on benzyl.

- Molecular Weight : 315.6 g/mol.

- Purity : ≥95% (Biosynth).

- Key Differences : The chloro substituent at the 5-position and fluoro at the 2-position introduce steric and electronic variations compared to the main compound’s 3-fluoro-4-methoxy substitution. These changes may alter receptor binding affinity or metabolic stability .

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine Dihydrochloride

- Substituents : 3-fluoro, 5-methyl on benzyl.

- CAS : 1049754-12-2.

- Purity : 99% (Industrial Grade).

- This could enhance blood-brain barrier penetration in neurological targets .

1-(3,4-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

- Substituents : 3,4-dimethoxy on benzyl.

- CAS : 100861-94-5.

- Key Differences : Two methoxy groups enhance electron density, possibly improving interactions with polar residues in enzyme active sites. This analog is listed with 95% purity (Combi-Blocks) .

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride

- Substituents : 4-chloro on benzyl; N-methyl on piperidine.

- CAS : 1261233-16-2.

- Key Differences : Methylation of the piperidine nitrogen reduces basicity, which may decrease off-target interactions in vivo. The 4-chloro substituent provides a distinct steric profile compared to the main compound’s 3-fluoro group .

Physicochemical Properties

Biological Activity

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H21Cl2FN2O

- Molecular Weight : 311.22 g/mol

- CAS Number : 1349708-98-0

The compound features a piperidine ring substituted with a 3-fluoro-4-methoxybenzyl group, which contributes to its unique biological properties. The presence of fluorine atoms often enhances the lipophilicity and binding affinity of compounds to biological targets.

This compound interacts with specific receptors and enzymes in biological systems. Its mechanism of action may involve:

- Receptor Modulation : The compound potentially acts on various neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thus affecting cellular functions and signaling pathways.

Pharmacological Applications

- Neuropharmacology : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit antimicrobial properties, making this compound a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity of related compounds:

- Study on Antiparasitic Activity : A compound structurally similar to N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine was evaluated for its efficacy against malaria parasites. The study found that modifications in the chemical structure significantly impacted both potency and metabolic stability, highlighting the importance of fluorinated groups in enhancing biological activity .

- Neuroleptic Agents Development : Research has indicated that piperidine derivatives are being explored as neuroleptic agents due to their ability to interact with dopaminergic pathways . This suggests that this compound could play a role in developing treatments for psychiatric disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with fluoro and methoxy substitutions | Neuropharmacological effects, potential antimicrobial activity |

| N-(3-Fluoro-4-methylphenyl)piperidin-4-amine | Similar piperidine structure but different substitution | Investigated for neuroleptic properties |

| N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine | Variation in benzyl substitution | Studied for similar pharmacological effects |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with piperidin-4-amine under controlled conditions. This process often utilizes solvents such as dichloromethane or ethanol, alongside bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions .

Q & A

Basic: What are the recommended synthetic routes for N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for yield?

Answer:

Piperidine derivatives like this compound are typically synthesized via reductive amination or nucleophilic substitution between a benzyl halide (e.g., 3-fluoro-4-methoxybenzyl chloride) and piperidin-4-amine. Key optimizations include:

- Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and side-product suppression .

- Inert atmosphere : Nitrogen or argon prevents oxidation of amine intermediates .

- Purification : Recrystallization or chromatography (e.g., silica gel column) ensures high purity (>95%) .

- Salt formation : Dihydrochloride salt preparation involves HCl gas or aqueous HCl to enhance stability .

Basic: How does the dihydrochloride salt form influence solubility and stability?

Answer:

The dihydrochloride salt improves:

- Aqueous solubility : Protonation of the amine increases polarity, enabling use in biological buffers .

- Stability : Reduces hygroscopicity and oxidation of the free base, critical for long-term storage at 2–8°C .

Advanced: What strategies elucidate structure-activity relationships (SAR) for fluorinated piperidine derivatives?

Answer:

- Substituent variation : Compare analogs (e.g., 3-fluoro vs. 4-fluoro) to assess fluorine’s impact on lipophilicity (logP) and receptor binding .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of the methoxy group on π-π stacking .

- Biological assays : Test antifungal/neuroactive activity against fungal isolates (e.g., Candida albicans) or neuronal receptors (e.g., σ1 receptors) .

Advanced: How to resolve contradictions in reported biological activities of similar piperidine derivatives?

Answer:

- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and protocols to minimize variability .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) and kinase inhibition studies (e.g., IC50 values) to identify outliers .

- Control for salt forms : Dihydrochloride vs. free base may alter bioavailability, impacting potency .

Basic: What analytical techniques characterize purity and structure?

Answer:

- NMR : H/C NMR confirms substitution patterns (e.g., 3-fluoro vs. 4-methoxy) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 293.23 for CHClNO) .

- HPLC : Purity >98% with C18 columns and acetonitrile/water gradients .

Advanced: What in vitro models assess neuroactive potential?

Answer:

- Receptor binding assays : Radioligand competition (e.g., H-DTG for σ1 receptors) quantifies affinity .

- Calcium imaging : Measure neuronal activation in primary cortical neurons .

- Metabolic stability : Incubate with liver microsomes (human/rat) to predict pharmacokinetics .

Advanced: How can computational methods predict receptor binding affinity?

Answer:

- Docking simulations : Use AutoDock Vina with receptor PDB structures (e.g., 6CM4 for σ1) to model interactions .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess binding stability .

- QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent properties with IC50 .

Basic: Best practices for handling and storage?

Answer:

- Storage : Desiccate at 2–8°C in amber vials to prevent light/ moisture degradation .

- Safety : Use fume hoods, nitrile gloves, and PPE due to mutagenicity risks in related anomeric amides .

Advanced: Mechanistic implications of fluorine position on metabolic stability?

Answer:

- Electron-withdrawing effect : 3-Fluoro substitution reduces CYP450-mediated oxidation compared to 4-fluoro analogs .

- Metabolite profiling : LC-MS/MS identifies dealkylated or hydroxylated metabolites in hepatocyte assays .

Basic: Documented biological activities of related piperidine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.